Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside and related compounds involves multiple steps, starting with the protection of hydroxyl groups to control the reactivity of the sugar molecule. One method described involves the deacetalation of a benzylidene derivative, followed by selective benzoylation and glycosylation reactions to introduce the desired acetyl and benzyl groups at specific positions on the sugar molecule (Matta, Vig, & Abbas, 1984). Another approach details an efficient synthesis route involving selective debenzylation-acetylation steps, showcasing the versatility and adaptability in synthesizing this compound (Lu, Navidpour, & Taylor, 2005).
Molecular Structure Analysis
The molecular structure of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is characterized by its glucopyranose core, with acetyl and benzyl groups providing protection and functionality. Crystal structure analyses help in understanding the effects of such modifications on the sugar's geometry and reactivity. For instance, the crystal structure of related benzoylated derivatives has been determined, offering insights into the impact of O-benzoylation on bond lengths and conformations, which is critical for understanding the molecular behavior of such compounds (Turney et al., 2019).
Scientific Research Applications
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Carbohydrate Chemistry
- Application : Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is used in the synthesis of protected carbohydrate hemiacetals, which can be converted into glycosyl donors or used as substrates for nucleophilic addition reactions .
- Method : The compound is prepared from lactose. The galactose hemiacetal may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers .
- Results : This method provides a short route to multigram quantities of 2,3,4,6-tetra-O-benzyl-d-galactopyranose and the gluco hemiacetal starting from lactose .
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Pharmaceutical Chemistry
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Organic Chemistry
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Carbohydrate Chemistry
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Pharmaceutical Chemistry
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMACMMTPGFUCZ-YMQHIKHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369550 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside | |
CAS RN |
10343-13-2 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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